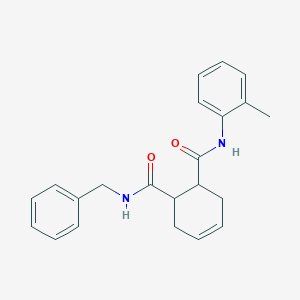

N-benzyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

N-benzyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide and similar compounds can be synthesized through various organic synthesis techniques. For example, studies on related compounds involve reactions such as nucleophilic substitution, condensation, and cyclohexane ring formation processes. While specific synthesis routes for this compound were not detailed, the synthesis of similar cyclohexanecarboxamide derivatives involves steps like refluxing, treatment with thionyl chloride, and catalytic reductions, suggesting that similar methods could apply (Özer et al., 2009; Arpaci et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide often involves cyclohexane rings adopting chair conformations, with substituents adding to the molecular complexity. The structure is further defined by intramolecular hydrogen bonding and the spatial arrangement of the benzyl and phenyl groups, which can impact the compound’s reactivity and physical properties (Özer et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving N-benzyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide derivatives often include interactions with reagents like methylenetriphenylphosphoranes, leading to the formation of ylid-phosphorane adducts. The compound's reactivity can be influenced by the electronic effects of substituents on the cyclohexene ring and amide groups, impacting its behavior in synthetic applications (Boulos & Arsanious, 1989).

Physical Properties Analysis

While specific data on N-benzyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide was not found, related cyclohexene derivatives display distinct physical properties such as melting points, solubility, and crystalline structures that can be influenced by their molecular configurations and intermolecular interactions. The physical characteristics are crucial for understanding the compound's stability, solubility, and suitability for various applications (Lin et al., 2001).

Chemical Properties Analysis

The chemical properties of cyclohexene derivatives like N-benzyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide encompass their reactivity towards different chemical reagents, pH stability, and potential for forming derivatives. Their chemical behavior can be studied through reactions such as amide bond formation, substitution reactions, and interactions with other organic molecules, which are critical for their application in synthesis and potential medicinal applications (Saeed et al., 2010).

科学的研究の応用

Synthesis and Characterization

- Synthesis of Derivatives: A study focused on synthesizing and characterizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, revealing insights into their molecular structure and potential for further chemical modifications (Özer et al., 2009).

- Anticonvulsant Enaminones: Research on anticonvulsant enaminones structurally related to cyclohexene derivatives demonstrated the importance of hydrogen bonding and molecular conformation in determining their activity (Kubicki et al., 2000).

Material Science Applications

- Photoinitiated Polymerization: A disk-shaped molecule closely related to the query compound was synthesized and polymerized using a photoinitiated process, highlighting a potential application in material science for creating polymers with specific structural properties (Masuda et al., 2003).

- Catalysis and Organic Frameworks: A study on benzene-1,3,5-tricarboxamides, which share functional group similarities with the query compound, explored their use in constructing covalent organic frameworks (COFs) for catalysis, demonstrating the versatility of amide groups in designing materials for chemical synthesis (Li et al., 2019).

Chemical Reactions and Mechanisms

- Amidation and Imidation Reactions: Research involving copper-catalyzed reactions of alkanes with amides and imides related to the structural components of the query compound unveiled new pathways for N-alkyl product formation, offering insights into functionalization processes at secondary and primary C–H bonds (Tran et al., 2014).

特性

IUPAC Name |

1-N-benzyl-2-N-(2-methylphenyl)cyclohex-4-ene-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-16-9-5-8-14-20(16)24-22(26)19-13-7-6-12-18(19)21(25)23-15-17-10-3-2-4-11-17/h2-11,14,18-19H,12-13,15H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUGQSNNJXVTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5504420.png)

![4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5504422.png)

![N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5504446.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)

![(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504479.png)

![2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B5504481.png)

![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5504497.png)

![N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5504512.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)